molecular formula C17H20N4O2S B2585447 N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021135-69-2

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2585447
CAS No.: 1021135-69-2
M. Wt: 344.43
InChI Key: ZYFDBNSARBZPIE-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide, also known as OP3P, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. OP3P is a thioamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

  • Pyrazinamide Derivatives and Ethylene Biosynthesis Inhibition : Research has identified pyrazinamide (PZA) and its derivatives as inhibitors of ethylene biosynthesis in plants, specifically by inhibiting the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), a key enzyme in ethylene formation. This finding suggests potential applications of pyrazinamide derivatives, including N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide, in regulating plant metabolism and extending the shelf life of fruits and flowers by controlling ethylene levels (Sun et al., 2017).

  • Antimicrobial Activity of Heterocyclic Derivatives : Studies have demonstrated the antimicrobial potential of various thienopyrimidine and thienopyridazine derivatives, highlighting their effectiveness against a range of microbial strains. This suggests that compounds with a similar heterocyclic structure, including this compound, could be explored for their antimicrobial properties (Bhuiyan et al., 2006); (Al-Kamali et al., 2014).

  • Synthesis and Biological Activities of Pyrazolopyridines : Research on the synthesis and evaluation of pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities indicates a broad spectrum of biological activities for these compounds. This suggests potential research applications for structurally related compounds in exploring biological activities and therapeutic applications (El‐Borai et al., 2013).

Properties

IUPAC Name

N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-2-15(22)19-14-8-9-17(21-20-14)24-12-16(23)18-11-10-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFDBNSARBZPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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